3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacophoric Groups in Antipsychotic Agents
Research into arylcycloalkylamines, such as phenylpiperidines and piperazines, has shown that arylalkyl substituents improve the potency and selectivity of binding affinity at D(2)-like receptors, important in the development of antipsychotic agents. The composite structure of these compounds, including fluorobutyrophenones and azaindoles, contributes to their selectivity and potency, suggesting their potential in designing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in drugs across various therapeutic categories including antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resultant molecules, demonstrating the versatility of piperazine as a pharmacophore (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine-based molecules have been identified as potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of these compounds, indicating their promise in developing new anti-TB medications (Girase et al., 2020).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent developments in synthesis methods for these derivatives reveal their significant role in medicinal chemistry, underscoring the ongoing research into their therapeutic potential (Mohammed et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its disruption can lead to the accumulation of misfolded proteins, triggering cellular stress responses . On the other hand, the NF-kB pathway plays a key role in regulating the immune response to infection .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZXDUVPNBWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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